1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone

Description

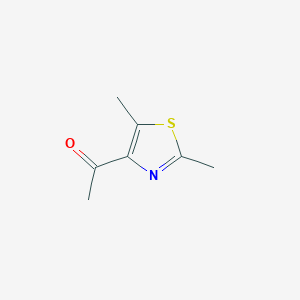

1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone (CAS 52517-49-4) is a sulfur-containing heterocyclic compound with the molecular formula C₇H₉NOS. Its structure comprises a thiazole ring substituted with two methyl groups at positions 2 and 5 and a ketone group at position 4 (Figure 1). The thiazole moiety imparts unique electronic and steric properties, while the dimethyl groups enhance hydrophobicity and steric bulk . Commercial samples typically report purities ≥95%, though availability varies across suppliers .

Properties

IUPAC Name |

1-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-4(9)7-5(2)10-6(3)8-7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPIXALUIAHSQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368891 | |

| Record name | 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52517-49-4 | |

| Record name | 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethyl-1,3-thiazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-bromo-1-(2,5-dimethylthiazol-4-yl)ethanone with thiourea . The reaction typically occurs in the presence of a base such as potassium hydroxide and a solvent like N,N-dimethylformamide. The mixture is then acidified with hydrochloric acid to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring positions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives.

Biology: Used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the synthesis of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, affecting their function. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole Family

Table 1: Key Thiazole-Based Ethanone Derivatives

Key Insights :

- Steric Hindrance : The dimethyl groups in the target compound increase steric bulk, which may reduce interaction with enzyme active sites compared to less hindered analogues .

- Functional Group Diversity: Formazan and tetrazolium derivatives (e.g., QH-0183, QN-6048) exhibit redox activity, expanding utility into bioimaging, unlike the parent ethanone .

Heterocyclic Analogues with Varied Ring Systems

Table 2: Non-Thiazole Heterocyclic Ethanones

Key Insights :

- Aromaticity and Reactivity : Pyrrole derivatives (e.g., 1c) exhibit greater electron density due to nitrogen lone pairs, enhancing nucleophilic reactivity compared to thiazoles .

- Crystallinity and Stability : Triazole-thio derivatives (e.g., ) demonstrate high crystallinity and geometric agreement between experimental (X-ray) and computational (DFT) data, suggesting stability in solid-state applications.

- Hybrid Systems : Compounds combining pyrrole and thiadiazole moieties (e.g., ) leverage synergistic electronic effects for multi-target biological activity.

Biological Activity

1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. The thiazole ring structure is known for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring which contributes to its biological activity through various mechanisms. The presence of the thiazole moiety is critical in determining the compound's interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole rings exhibit significant antibacterial and antifungal activities. For instance:

- Case Study : A study evaluated the antimicrobial activity of various thiazole derivatives against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 3.92 to 4.23 mM against these pathogens, indicating moderate activity compared to standard drugs like ciprofloxacin and fluconazole .

| Compound | Target Organism | MIC (mM) |

|---|---|---|

| Thiazole Derivative 1 | C. albicans | 3.92 |

| Thiazole Derivative 2 | A. niger | 4.01 |

Anti-inflammatory Activity

Thiazole derivatives have also shown promise in anti-inflammatory applications. Some studies suggest that modifications to the thiazole ring can enhance anti-inflammatory effects:

- Research Finding : A study demonstrated that certain thiazole-based compounds significantly inhibited inflammatory markers in vitro, suggesting their potential use in treating inflammatory diseases .

Enzyme Inhibition

The sulfonyl group present in some thiazole derivatives allows for interactions with enzymes, potentially leading to inhibition:

- Case Study : Research on substituted thiazoles indicated their ability to inhibit human DNA topoisomerase IIα, an important target in cancer therapy. Inhibition was observed at varying concentrations, with complete inhibition noted at higher doses . This suggests that the structural features of thiazoles can be optimized for enhanced enzyme inhibition.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Substituted Thiazole 1 | DNA Topoisomerase IIα | 125 |

| Substituted Thiazole 2 | DNA Topoisomerase IIβ | 31.5 |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often depends on their structural modifications. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.